

Boc-beta-Hoasp(Obzl)-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-beta-Hoasp(Obzl)-OH*

Cat. No.: *B558363*

[Get Quote](#)

An In-depth Technical Guide to Boc- β -Hoasp(Obzl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc- β -homoaspartic acid γ -benzyl ester, commonly referred to as Boc- β -Hoasp(Obzl)-OH. This document details its chemical properties, offers insights into its synthesis and applications, and provides relevant safety and handling information.

Core Compound Data

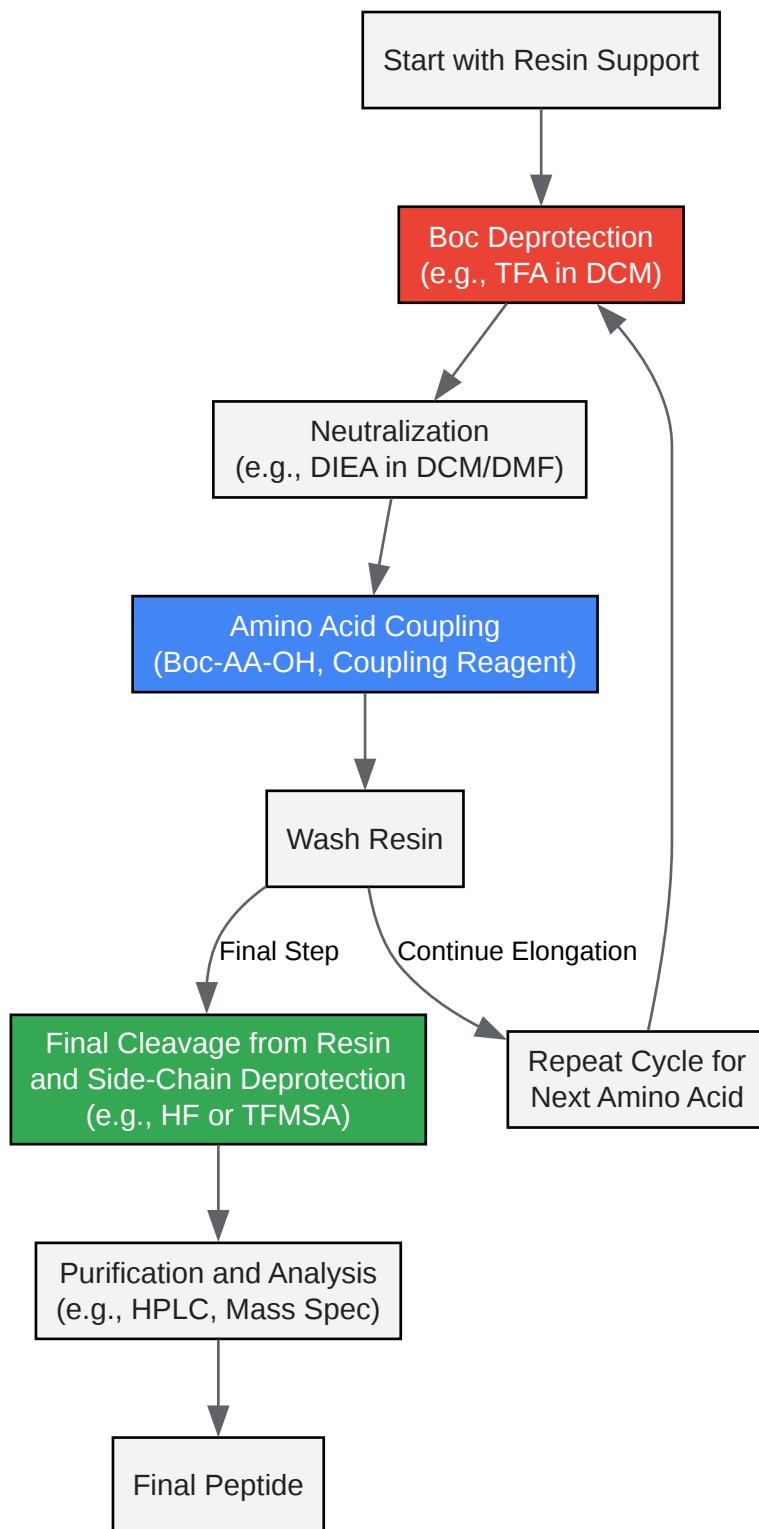
Boc- β -Hoasp(Obzl)-OH is a protected amino acid derivative that finds utility as a building block in the synthesis of peptides and peptidomimetics. The presence of a β -homoamino acid structure introduces an additional carbon into the backbone, which can impart unique conformational properties and increased metabolic stability to the resulting peptides.

Property	Value	Source
CAS Number	254101-10-5	[1]
Molecular Formula	C ₁₇ H ₂₃ NO ₆	[1]
Molecular Weight	337.37 g/mol	[1]
Purity	≥95%	[1]

Physicochemical Properties and Handling

While specific experimental data for the solubility and stability of Boc-β-Hoasp(Obzl)-OH are not readily available in public literature, general handling procedures for similar protected amino acids should be followed.

Parameter	Recommendation	General Reference
Appearance	White to off-white solid	[2]
Storage	Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Recommended storage temperature: 2-8°C.	[2] [3]
Solubility	Expected to be soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM).	[2] [4]
Handling	Handle in accordance with good industrial hygiene and safety practices. Use personal protective equipment (PPE) such as gloves and safety glasses. Avoid dust formation.	[3] [5]


Synthesis and Application in Peptide Chemistry

Boc- β -Hoasp(Obzl)-OH serves as a valuable building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc (tert-butoxycarbonyl) group protects the α -amino group, while the benzyl (Bzl) ester protects the side-chain carboxylic acid. This orthogonal protection strategy allows for selective deprotection and coupling reactions.

General Synthetic Workflow

The synthesis of peptides utilizing Boc-protected amino acids typically follows a well-established workflow. The following diagram illustrates the logical steps involved in incorporating a Boc-protected amino acid like Boc- β -Hoasp(Obzl)-OH into a growing peptide chain.

General Workflow for Boc-SPPS

[Click to download full resolution via product page](#)

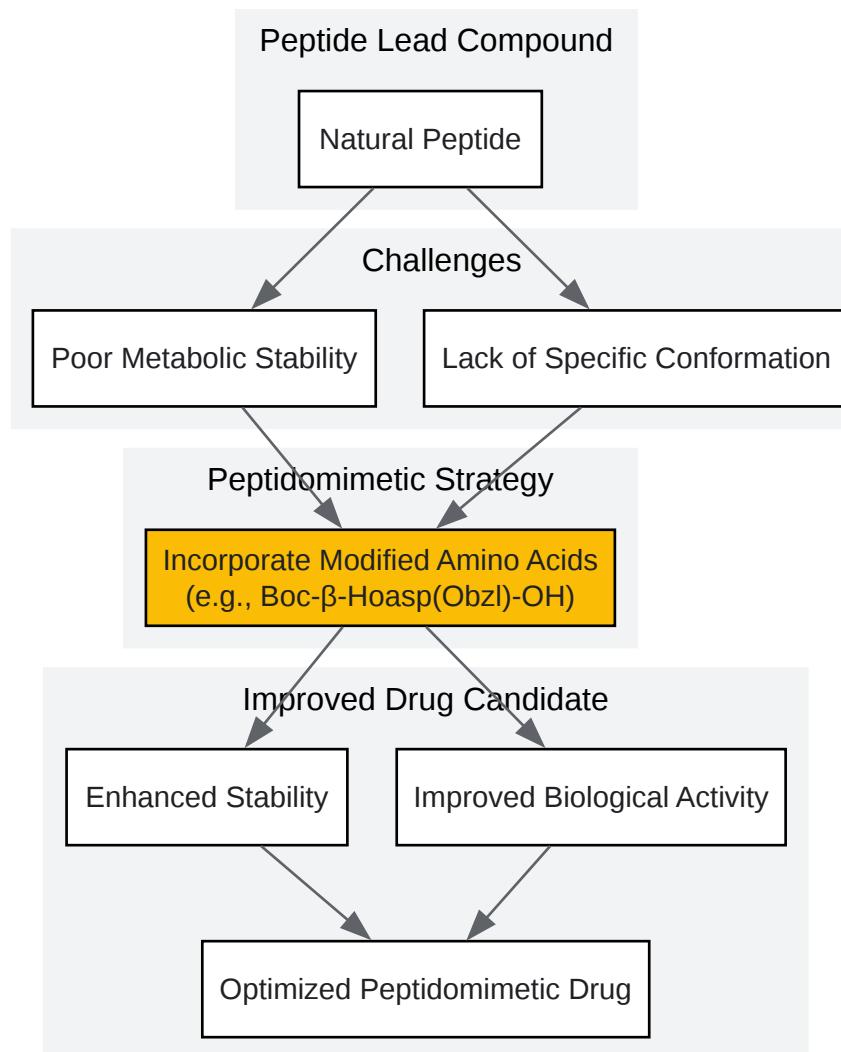
Caption: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Key Experimental Considerations

Synthesis of β -Amino Acid Derivatives: The synthesis of β -amino acids and their derivatives can be achieved through various organic chemistry methodologies. One common approach involves the Michael addition of an amine to an α,β -unsaturated ester.^[6] Other methods include the Friedel-Crafts reaction of N-protected (α -aminoacyl)benzotriazoles followed by reduction.^[7]

Peptide Coupling: The incorporation of Boc- β -Hoasp(Obzl)-OH into a peptide sequence requires the activation of its carboxylic acid group. Standard coupling reagents used in peptide synthesis, such as dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), can be employed. The efficiency of the coupling reaction is crucial for obtaining high yields of the desired peptide.

Deprotection: The Boc protecting group is labile under acidic conditions and is typically removed using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).^[8] The benzyl ester protecting the side chain is more robust and is generally removed under stronger acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), often in the final cleavage step from the solid support.^{[8][9]}


Applications in Drug Discovery and Development

The incorporation of β -homoamino acids like Boc- β -Hoasp(Obzl)-OH into peptide-based drug candidates can offer several advantages:

- **Increased Metabolic Stability:** The modified backbone can confer resistance to enzymatic degradation by proteases, leading to a longer *in vivo* half-life.^{[10][11]}
- **Conformational Constraints:** The additional methylene group can induce specific secondary structures, such as helices or turns, which may be crucial for binding to biological targets.^[11]
- **Peptidomimetics:** These modified amino acids are key components in the design of peptidomimetics, which aim to mimic the structure and function of natural peptides but with improved pharmacological properties.^{[11][12]}

The following diagram illustrates the conceptual role of modified amino acids in drug discovery.

Role of Modified Amino Acids in Drug Discovery

[Click to download full resolution via product page](#)

Caption: Conceptual pathway for developing improved peptide drugs.

Spectroscopic Characterization

While specific spectra for Boc-β-Hoasp(Obzl)-OH are not provided, the following table outlines the expected characteristic infrared (IR) absorption bands based on its functional groups. Researchers should perform their own analytical characterization for verification.

Functional Group	Characteristic Absorption (cm ⁻¹)	Expected Appearance	General Reference
O-H (Carboxylic Acid)	3300-2500	Strong, very broad	[13]
C-H (sp ³)	3000-2850	Medium to strong	
C=O (Carboxylic Acid)	1725-1700	Strong	
C=O (Urethane, Boc)	~1700	Strong	
C=O (Ester, Benzyl)	~1735	Strong	[13]
C-O (Ester/Acid)	1320-1210	Strong	[14]
N-H (Amide, Boc)	~3300	Medium, broad	[15]

Note on Spectroscopic Data: For definitive structural confirmation, it is essential to acquire and interpret ¹H NMR, ¹³C NMR, and mass spectrometry data. The expected proton and carbon signals would correspond to the tert-butyl group of the Boc protector, the benzyl group, and the amino acid backbone.

Conclusion

Boc- β -Hoasp(Obzl)-OH is a specialized amino acid derivative with significant potential in the fields of peptide chemistry and drug discovery. Its unique β -homoaspartic acid structure allows for the creation of novel peptides and peptidomimetics with enhanced stability and conformational properties. While detailed experimental protocols for this specific compound are sparse in publicly available literature, established methods for Boc-SPPS and the synthesis of β -amino acids provide a solid foundation for its use in research and development. As with any chemical reagent, appropriate safety precautions and thorough analytical characterization are paramount for successful application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Boc-Asp(OBzl)-OH = 99.0 HPLC sum of enantiomers 7536-58-5 [sigmaaldrich.com]
- 6. Methods for syntheses of N-methyl-DL-aspartic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel syntheses of chiral beta- and gamma-amino acid derivatives utilizing N-protected (aminoacyl)benzotriazoles from aspartic and glutamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. wjarr.com [wjarr.com]
- 12. Photochemical single-step synthesis of β -amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [Boc-beta-Hoasp(Obzl)-OH CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b558363#boc-beta-hoasp-obzl-oh-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com